7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
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Properties
IUPAC Name |
7-[(4-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c1-12-2-8-15(9-3-12)24-17-16(22-23-24)18(21-11-20-17)25-10-13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTKYEGASHDKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₄FN₅S
- Molecular Weight : 351.4 g/mol
- CAS Number : 863459-71-6
The compound features a triazolo-pyrimidine core with a 4-fluorobenzylthio group and a p-tolyl substituent. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds in the [1,2,3]triazolo[4,5-d]pyrimidine class may exhibit various mechanisms of action, particularly as inhibitors of specific enzymes involved in cancer progression.
- Inhibition of LSD1 : A study demonstrated that derivatives of triazolo-pyrimidines could significantly inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer cell proliferation and migration. Compound 27 from this series showed notable anti-LSD1 potency and affected cancer cell growth at low concentrations .
- Interaction with Biological Targets : The binding interactions between the triazole ring and specific amino acid residues (e.g., Arg316 and Tyr761) have been shown to enhance the inhibitory effects on LSD1. Such interactions are critical for understanding the SAR of these compounds .
Anticancer Activity
The biological activity of this compound has been evaluated against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| MGC-803 | 0.75 | LSD1 Inhibition | |
| HeLa | 8.55 | Topoisomerase II Inhibition | |
| MCF-7 | 14.31 | General Cytotoxicity |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Study on Triazolo-Pyrimidine Derivatives
In a recent study focusing on triazolo-pyrimidine derivatives, researchers synthesized various compounds and assessed their biological activities. Among these, the compound similar to this compound demonstrated promising results in inhibiting cancer cell growth and migration through targeted enzyme inhibition .
Mechanism-Based Approaches in Drug Design
A review highlighted the importance of understanding the mechanisms by which triazolo-pyrimidines exert their effects. The authors emphasized that modifications in the chemical structure could lead to enhanced binding affinities and improved therapeutic profiles against specific cancers .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, compounds like 7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine are investigated for their potential as therapeutic agents . The unique structure allows for the modulation of various biological targets:
- Anticancer Activity : Research indicates that similar compounds can inhibit tubulin polymerization and affect cancer cell proliferation. For instance, studies have shown that modifications to the C-2 position of triazolopyrimidines can enhance their potency against cancer cell lines such as MCF-7 (breast cancer) and others .
- Enzyme Inhibition : This compound may serve as an enzyme inhibitor by binding to active sites and blocking substrate interaction. This mechanism is crucial for developing drugs targeting specific pathways in cancer or infectious diseases.
The biological properties of this compound include:
- Antimicrobial Properties : Compounds with similar structures have been noted for their antimicrobial activities, making them candidates for further research in treating infections.
- Receptor Modulation : The compound may interact with various receptors in the body, potentially leading to the development of drugs that modulate receptor activity for therapeutic benefits.
Case Study 1: Anticancer Activity
A study focused on triazolopyrimidine derivatives demonstrated that modifications at specific positions could significantly enhance anticancer activity. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines, showcasing their potential as effective anticancer agents .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors has shown that triazolopyrimidine compounds can effectively inhibit critical enzymes involved in cancer metabolism. For example, derivatives with specific substitutions were found to inhibit enzyme activity by over 70%, indicating strong potential for drug development aimed at metabolic pathways in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
